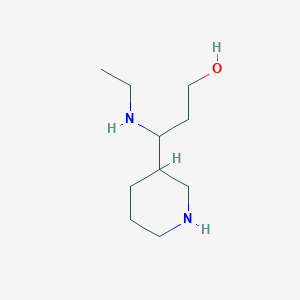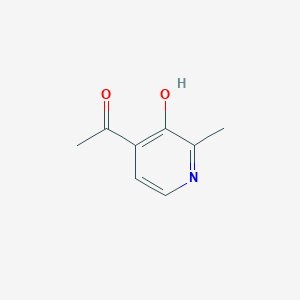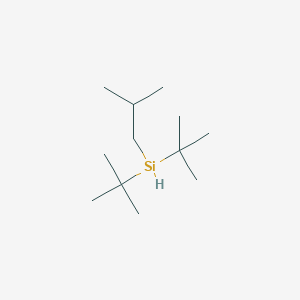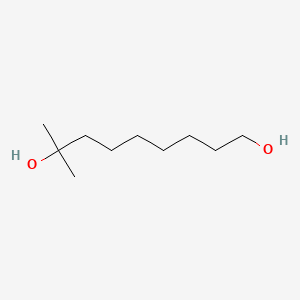
8-Methyl-1,8-nonanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,8-nonanediol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-1,8-nonanediol can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyl-1,8-nonanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,8-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 8-Methyl-1,8-nonanedione or 8-methyl-nonanoic acid.
Reduction: 8-Methyl-nonane.
Substitution: 8-Methyl-1,8-dichlorononane.
Scientific Research Applications
8-Methyl-1,8-nonanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 8-Methyl-1,8-nonanediol depends on its application. In biochemical assays, it acts as a reagent that interacts with specific enzymes or proteins, altering their activity. In drug delivery systems, it serves as a carrier molecule that facilitates the transport of drugs to target sites within the body .
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Cell Membranes: May interact with cell membranes to enhance the permeability of drugs.
Metabolic Pathways: Involved in metabolic pathways where it is either a substrate or a product.
Comparison with Similar Compounds
- 1,8-Octanediol
- 1,9-Nonanediol
- 2-Methyl-1,8-octanediol
Comparison: 8-Methyl-1,8-nonanediol is unique due to the presence of a methyl group at the 8th position, which imparts distinct chemical properties compared to its analogs. For instance, 1,8-Octanediol lacks the methyl group, making it less hydrophobic. Similarly, 1,9-Nonanediol has a longer carbon chain, affecting its reactivity and solubility .
Properties
CAS No. |
54725-73-4 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
8-methylnonane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,12)8-6-4-3-5-7-9-11/h11-12H,3-9H2,1-2H3 |
InChI Key |
RSVXEWNNIYHBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



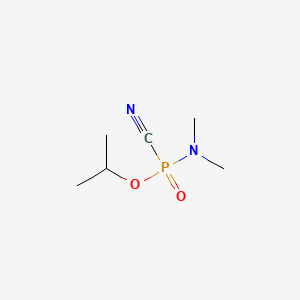

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)
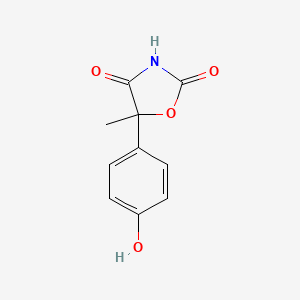
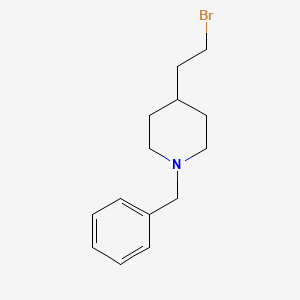
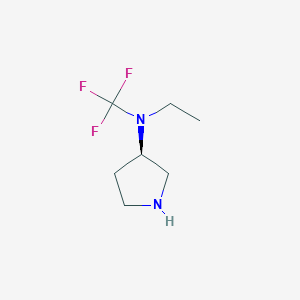
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)

